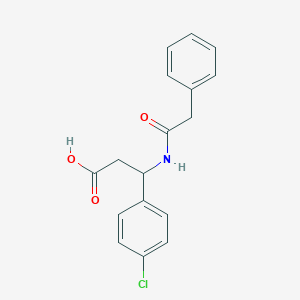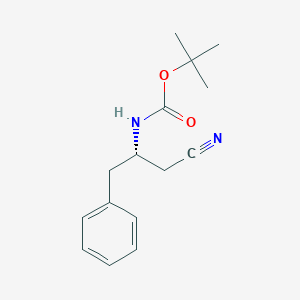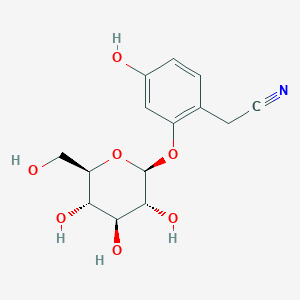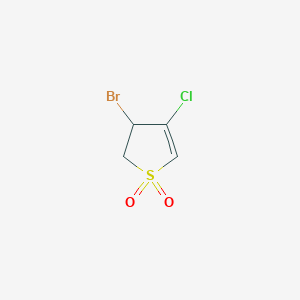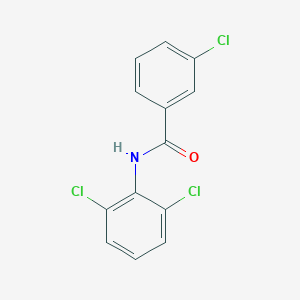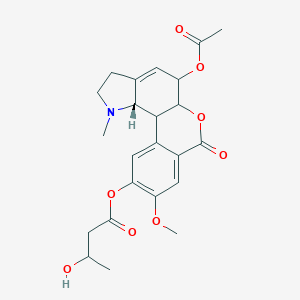
Thiamine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an intermediate compound formed during the hydrolysis of thiamine diphosphate to free thiamine by alkaline phosphatase . Thiamine(1+) monophosphate plays a crucial role in various biochemical processes, particularly in energy metabolism.
Scientific Research Applications
Thiamine(1+) monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thiamine derivatives.
Biology: It plays a role in studying thiamine metabolism and its effects on cellular processes.
Industry: It is used in the fortification of food products and in the production of dietary supplements.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine(1+) monophosphate can be synthesized by reacting thiamine chloride hydrochloride with phosphoric acid in the presence of a catalyst. This reaction produces a mixture of thiamine polyphosphates, from which thiamine(1+) monophosphate can be isolated .
Industrial Production Methods: Industrial production of thiamine(1+) monophosphate involves similar synthetic routes but on a larger scale. The process typically includes the reaction of thiamine with polyphosphoric acid derived from phosphoric acid, followed by heating to produce a mixture of thiamine phosphates .
Chemical Reactions Analysis
Types of Reactions: Thiamine(1+) monophosphate undergoes various chemical reactions, including:
Oxidation: Thiamine(1+) monophosphate can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various thiamine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Thiamine Diphosphate: A more phosphorylated form of thiamine that acts as a cofactor in several enzymatic reactions.
Thiamine Triphosphate: Another phosphorylated form involved in ion channel regulation in the nervous system.
Uniqueness: Thiamine(1+) monophosphate is unique in its role as an intermediate in thiamine metabolism. Unlike thiamine diphosphate and thiamine triphosphate, it is the only phosphorylated thiamine derivative found in human cerebrospinal fluid . This uniqueness makes it a valuable compound for studying thiamine metabolism and its physiological functions.
Properties
| 10023-48-0 | |
Molecular Formula |
C12H17N4O4PS |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |
InChI Key |
HZSAJDVWZRBGIF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
| 532-40-1 10023-48-0 |
|
Pictograms |
Irritant |
synonyms |
Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
